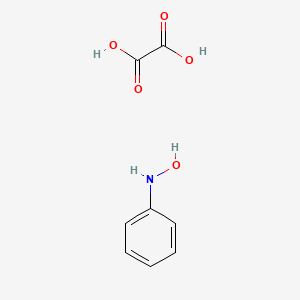

N-Phenylhydroxylamine oxalate

Description

Historical Context and Significance of Phenylhydroxylamines in Organic Chemistry

The journey of phenylhydroxylamines in organic chemistry began in 1894 with the independent and serendipitous discovery of N-phenylhydroxylamine (N-PHA) by Wohl and Bamberger through the reduction of nitrobenzene (B124822) with zinc powder. mdpi.comchemical-suppliers.euresearchgate.netnih.gov This discovery was pivotal as it led to the identification of the Bamberger rearrangement, a notable reaction where phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. wikipedia.org This rearrangement provided a significant theoretical framework for introducing amino and other nucleophilic groups onto aromatic compounds. mdpi.comresearchgate.netnih.gov

The inherent instability of N-phenylhydroxylamine was recognized early on, as it deteriorates upon storage. drugfuture.comorgsyn.org This led to the use of its more stable salt forms, such as the oxalate (B1200264), for practical applications. drugfuture.comorgsyn.org

Scope and Relevance of N-Phenylhydroxylamine Oxalate in Modern Chemical Synthesis and Analysis

In modern chemical synthesis, N-phenylhydroxylamine serves as a key intermediate for producing a range of valuable compounds. mdpi.comresearchgate.netnih.gov Its applications span the synthesis of drugs, pesticides, bioactive molecules, and organic synthesis reagents. mdpi.comresearchgate.netnih.gov For instance, N-phenylhydroxylamine is a precursor in the synthesis of acetaminophen. mdpi.comresearchgate.net

The relevance of this compound lies in its enhanced stability, which makes it a more reliable reagent in synthesis. drugfuture.comorgsyn.org While the free hydroxylamine (B1172632) is often used promptly after its preparation, the oxalate salt can be stored for longer periods. orgsyn.org However, it is noteworthy that the formation of oxalate salts can reduce the nucleophilicity of the hydroxylamine compared to its free base form. An example of its direct application includes its use in treatment with Meldrum's acid for the synthesis of 2-substituted indole-3-acetic acid derivatives. capes.gov.br

In the realm of analytical chemistry, derivatives of N-phenylhydroxylamine, such as cupferron, are utilized as reagents for qualitative inorganic analysis. wikipedia.org

Structural Basis for Reactivity and Research Interest in the Phenylhydroxylamine Moiety

The reactivity of the N-phenylhydroxylamine moiety is centered around the nitrogen-oxygen single bond and the presence of lone pairs of electrons on both the nitrogen and oxygen atoms. This structure allows it to act as a nucleophile and participate in various reactions.

Key reactions stemming from its structure include:

Bamberger Rearrangement: Protonation on the oxygen atom followed by the loss of water leads to the formation of a nitrenium ion, which is then attacked by water to yield aminophenols. wikipedia.org

Oxidation: Oxidation with reagents like dichromate results in the formation of nitrosobenzene (B162901). wikipedia.org

Condensation with Aldehydes: It reacts with aldehydes to form nitrones, which are important 1,3-dipolar compounds. wikipedia.org

Reaction with Nitrous Acid Sources: It can be attacked by NO+ sources to yield cupferron. wikipedia.org

Overview of Key Academic Research Areas Associated with N-Phenylhydroxylamine and its Salts

Academic research involving N-phenylhydroxylamine and its salts is diverse. A primary area of focus is its synthesis, particularly the selective reduction of nitroaromatic compounds. mdpi.comresearchgate.netnih.gov Researchers have explored various catalytic systems to improve the yield and selectivity of N-phenylhydroxylamine over the thermodynamically more stable aniline (B41778). mdpi.comresearchgate.netnih.gov

Another significant research avenue is its use as a building block in organic synthesis. Its role as a precursor to cupferron, a chelating agent used in the separation and analysis of metals, is a classic example. wikipedia.org Furthermore, its derivatives are investigated for their potential biological activities.

The study of the Bamberger rearrangement and other reactions of phenylhydroxylamines continues to be a subject of academic interest for understanding reaction mechanisms and substituent effects.

Interactive Data Tables

Properties of N-Phenylhydroxylamine and its Oxalate Salt

| Property | N-Phenylhydroxylamine | This compound |

| CAS Number | 100-65-2 | 84447-15-4 |

| Molecular Formula | C₆H₇NO | C₈H₉NO₅ |

| Molar Mass | 109.13 g/mol | 199.16 g/mol |

| Appearance | Yellow needles | Data not available |

| Melting Point | 80-81 °C | Data not available |

| Stability | Deteriorates on storage | More stable than the free base |

Data sourced from multiple references. chemical-suppliers.euwikipedia.orgdrugfuture.comorgsyn.orgfluorochem.co.ukchemicalbook.com

Key Reactions of N-Phenylhydroxylamine

| Reaction Name | Reagents | Product(s) | Significance |

| Bamberger Rearrangement | Strong aqueous acid | 4-Aminophenol (B1666318) | Synthesis of substituted anilines |

| Oxidation | Dichromate | Nitrosobenzene | Synthesis of nitroso compounds |

| Condensation | Benzaldehyde (B42025) | Diphenylnitrone | Formation of 1,3-dipolar compounds |

| Cupferron Synthesis | C₄H₉ONO, NH₃ | Cupferron | Preparation of an analytical reagent |

Information based on established chemical reactions. wikipedia.org

Properties

IUPAC Name |

oxalic acid;N-phenylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERWWAYEYYMAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233423 | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84447-15-4, 619-98-7 | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of N Phenylhydroxylamine

Reduction Pathways of Aromatic Nitro Compounds to N-Phenylhydroxylamine

The conversion of aromatic nitro compounds, particularly nitrobenzene (B124822), to N-Phenylhydroxylamine is a delicate process that involves the transfer of four electrons and four protons. d-nb.info The reaction typically proceeds through a nitrosobenzene (B162901) intermediate. rsc.orgresearchgate.net Achieving high selectivity for N-Phenylhydroxylamine requires careful selection of catalysts, reducing agents, and reaction conditions to halt the reduction at the hydroxylamine (B1172632) stage and prevent further reduction to aniline (B41778) or side reactions like condensation to form azoxybenzene (B3421426). rsc.orgresearchgate.netmdpi.com

Catalytic Reduction Approaches

Catalytic methods offer a more efficient and environmentally benign route for the synthesis of N-Phenylhydroxylamine compared to stoichiometric chemical reductions. These approaches often utilize molecular hydrogen or a hydrogen donor in the presence of a metal catalyst.

Noble metals are highly effective catalysts for the selective hydrogenation of nitrobenzene.

Rhodium: Rhodium on carbon (Rh/C) is a well-established catalyst for the transfer hydrogenation of nitrobenzene to N-Phenylhydroxylamine using hydrazine (B178648) hydrate (B1144303) as the hydrogen source. orgsyn.orgwikipedia.org This method provides high yields of N-Phenylhydroxylamine, which is often used immediately in subsequent reactions due to its instability. orgsyn.orggoogle.com

Platinum: Supported platinum catalysts, such as platinum on silica (B1680970) (Pt/SiO2) or platinum on carbon (Pt/C), have been successfully employed for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines. rsc.org The selectivity of these catalysts can be significantly enhanced by the addition of promoters like dimethyl sulfoxide (B87167) (DMSO) and amines. rsc.orgresearchgate.net For instance, the combination of Pt/SiO2 with triethylamine (B128534) and DMSO under a hydrogen atmosphere can achieve high yields and selectivities for N-Phenylhydroxylamine. rsc.org Platinum catalysts can also be used in aprotic dipolar solvents to achieve high selectivity for N-Phenylhydroxylamine. researchgate.net

Gold Nanoparticles: Gold nanoparticles (AuNPs) have emerged as highly efficient and selective catalysts for the reduction of nitrobenzene. acs.orgwhiterose.ac.uk When stabilized on supports like phosphino-modified polymer immobilized ionic liquids, AuNPs can catalyze the reduction of nitrobenzene to N-Phenylhydroxylamine with exceptional selectivity in water. acs.orgacs.org The selectivity of AuNP-catalyzed reactions is highly dependent on the solvent and reaction atmosphere. acs.orgwhiterose.ac.uk For example, using sodium borohydride (B1222165) as the reducing agent, AuNPs can selectively produce N-Phenylhydroxylamine in water, while switching the solvent to ethanol (B145695) leads to the formation of azoxybenzene. acs.orgwhiterose.ac.ukwhiterose.ac.uk The use of dimethylamine (B145610) borane (B79455) (DMAB) as a hydrogen donor with AuNPs in water has shown remarkably high activity for this transformation. whiterose.ac.ukwhiterose.ac.ukncl.ac.uk

| Catalyst System | Hydrogen Donor | Solvent | Selectivity for N-Phenylhydroxylamine | Reference |

| 5% Rhodium on Carbon | Hydrazine Hydrate | Tetrahydrofuran | High Yield (75-85%) | orgsyn.org |

| Platinum on Silica (Pt/SiO2) with NEt3 and DMSO | H₂ (1 bar) | Isopropanol (B130326) | 98.8% | rsc.org |

| Gold Nanoparticles (AuNP@PPh₂-PIILP) | NaBH₄ | Water | >99% | acs.org |

| Gold Nanoparticles with DMAB | DMAB | Water | High | whiterose.ac.ukwhiterose.ac.uk |

While noble metals are highly effective, the use of more abundant and less expensive non-noble metals is an area of active research.

Iron: Iron-based catalysts, such as iron(salen) complexes, have been investigated for the reduction of nitro compounds. nih.govacs.orgcardiff.ac.uk Mechanistic studies suggest that these reactions can proceed through a nitroso intermediate. nih.gov While the direct reduction to aniline is often favored, under certain conditions, the formation of N-phenylhydroxylamine can be observed, although it may not be the final product and can be further reduced. nih.govacs.orgcardiff.ac.uk The reduction of nitrobenzene with Fe3(CO)12 in pyridine (B92270) can also lead to deoxygenated products like azoxybenzene. nii.ac.jp

Zinc: Zinc metal is a classical reagent for the reduction of nitrobenzene. mdpi.com In the presence of a mild proton source like ammonium (B1175870) chloride in an aqueous medium, zinc dust effectively reduces nitrobenzene to N-Phenylhydroxylamine. wikipedia.orgquora.comchemicalbook.cominfinitylearn.comvedantu.comorgsyn.orgtestbook.comsciencemadness.orgdoubtnut.com The reaction is typically carried out at a controlled temperature to favor the formation of the hydroxylamine. vedantu.comorgsyn.org The use of zinc in a CO2-H2O system has also been reported as an environmentally friendly method for this transformation, achieving high selectivity. researchgate.netrsc.org

| Catalyst/Reagent | Co-reagent/Solvent System | Product | Key Findings | Reference |

| Iron(salen) Complex | HSi(OEt)₃ | Aniline | Proceeds via a likely nitroso intermediate. | acs.org |

| Zinc Dust | Ammonium Chloride / Water | N-Phenylhydroxylamine | A standard and effective method for synthesis. | wikipedia.orgchemicalbook.comorgsyn.org |

| Zinc Dust | CO₂ / H₂O | N-Phenylhydroxylamine | An environmentally benign system with high selectivity. | researchgate.net |

The catalytic reduction of nitrobenzene to N-Phenylhydroxylamine is a multi-step process involving both hydrogenation and electron transfer. The widely accepted Haber mechanism proposes two main pathways: a direct route and a condensation route. rsc.orgresearchgate.net

In the direct pathway , nitrobenzene is first reduced to nitrosobenzene, which is then further reduced to N-Phenylhydroxylamine. rsc.orgresearchgate.net This can then be hydrogenated to aniline. The condensation pathway involves the reaction of nitrosobenzene with N-Phenylhydroxylamine to form azoxybenzene, which is subsequently reduced to aniline. rsc.orgresearchgate.net

The process begins with the adsorption of the nitroaromatic compound and the hydrogen source onto the catalyst surface. rsc.org Electron transfer from the reducing agent (or the catalyst surface that has activated hydrogen) to the nitro group is a crucial step. rsc.org The surface potential of the metal nanoparticles can significantly influence the rate of this electron transfer. rsc.org

Electrochemical studies have provided further insights, showing that the reduction of nitrobenzene involves a sequence of electron and proton transfer steps. d-nb.inforesearchgate.net The reduction of the intermediate nitrosobenzene to N-Phenylhydroxylamine is a two-electron, two-proton process. d-nb.info The mechanism can shift from a stepwise to a concerted process depending on the strength of the proton donor present. d-nb.info Some studies propose that under certain conditions, the reaction may proceed directly to N-phenylhydroxylamine without the formation of a free nitrosobenzene intermediate. rsc.orgacs.org

The choice of solvent plays a critical role in determining the selectivity of the catalytic reduction of nitrobenzene. This is particularly evident in reactions catalyzed by gold nanoparticles.

For instance, using phosphine-decorated polymer-immobilized ionic liquid-stabilized gold nanoparticles (AuNP@PPh₂-PIILP), the reduction of nitrobenzene with sodium borohydride yields N-Phenylhydroxylamine as the sole product in near-quantitative yield when the reaction is conducted in water. acs.org However, a dramatic switch in selectivity is observed when the solvent is changed to ethanol, leading to the exclusive formation of azoxybenzene. acs.orgwhiterose.ac.ukwhiterose.ac.uk This solvent-dependent selectivity highlights the ability to steer the reaction towards different valuable products using a single catalyst system simply by altering the reaction medium. acs.org The use of a nitrogen atmosphere is also key to achieving high selectivity for N-phenylhydroxylamine, as reactions in air can lead to competing condensation reactions. acs.orgacs.org

Chemical Reduction Methods (e.g., Zinc/Ammonium Chloride, Hydrazine)

Chemical reduction methods utilize stoichiometric amounts of a reducing agent to convert nitrobenzene to N-Phenylhydroxylamine.

Zinc/Ammonium Chloride: The reduction of nitrobenzene with zinc dust in the presence of an aqueous solution of ammonium chloride is a classic and widely used laboratory method for the preparation of N-Phenylhydroxylamine. wikipedia.orgquora.comchemicalbook.cominfinitylearn.comvedantu.comorgsyn.orgtestbook.comsciencemadness.orgdoubtnut.cominformahealthcare.com The ammonium chloride acts as a mild proton source, creating a neutral or slightly acidic medium that favors the formation of the hydroxylamine over the amine. vedantu.comsciencemadness.org The reaction is initiated by the addition of the ammonium chloride solution and the temperature is typically controlled to prevent over-reduction. chemicalbook.comorgsyn.org

Hydrazine: Hydrazine, in the presence of a suitable catalyst, serves as a hydrogen donor for the transfer hydrogenation of nitrobenzene. mdpi.com Rhodium on carbon is a particularly effective catalyst for this transformation, providing a convenient route to N-Phenylhydroxylamine. orgsyn.orgwikipedia.orggoogle.com In an aqueous solution, hydrazine acts as both a reducing agent and a hydrogen carrier, breaking down to release hydrogen atoms that facilitate the stepwise reduction of nitrobenzene. mdpi.com

Electrochemical Reduction Studies

Pioneering work in this area was conducted by Bamberger, who utilized a zinc sheet electrode and an ammonium chloride aqueous solution to achieve the electrochemical reduction of nitrobenzene at low temperatures. mdpi.com Although the yield of N-Phenylhydroxylamine was modest (less than 29%), this early research established a foundation for subsequent electrochemical methods. mdpi.com

Modern approaches have focused on improving selectivity and efficiency. Studies have shown that in aprotic dipolar solvents, the electroreduction of nitrobenzene can yield N-Phenylhydroxylamine as the primary product with up to 98% yield. researchgate.net This process occurs through an EC mechanism, involving alternating electrochemical (electron transfer) and chemical (protonation of the formed species) stages. researchgate.net The choice of catalyst and reaction media is crucial; for instance, platinum colloids stabilized by aprotic dipolar solvents have been shown to be effective. researchgate.net The mechanism involves the reduction of nitrobenzene to form nitrosobenzene and N-phenylhydroxylamine, which can exist in equilibrium through the loss and gain of a hydrogen molecule. researchgate.net

Table 1: Electrochemical Reduction of Nitrobenzene to N-Phenylhydroxylamine

| Parameter | Details | Reference |

|---|---|---|

| Fundamental Principle | In-situ generation of active atomic hydrogen on a cathode; electrons from the electrode act as the reducing agent. | mdpi.com |

| Pioneering Work | Bamberger used a zinc electrode and NH₄Cl solution, achieving <29% yield. | mdpi.com |

| Modern Approaches | Use of aprotic dipolar solvents can achieve up to 98% yield via an EC mechanism. | researchgate.net |

| Catalysts | Platinum colloids stabilized by aprotic dipolar solvents. | researchgate.net |

| Intermediate Steps | Reduction of nitrobenzene to nitrosobenzene and N-phenylhydroxylamine in equilibrium. | researchgate.net |

Oxidation of Aromatic Amines to N-Phenylhydroxylamine

The oxidation of aromatic amines provides an alternative route to N-Phenylhydroxylamine and its derivatives. mdpi.com This method is considered a promising approach for synthesizing hydroxylamines. researchgate.net Various oxidizing agents can be employed to convert primary and secondary amines into their corresponding hydroxylamines. mdpi.com For example, primary amines can be selectively oxidized using a sodium tungstate (B81510) complex with a urea-hydrogen peroxide adduct. mdpi.com

However, this method faces challenges. The availability of suitable substrates can be a limiting factor. mdpi.com Furthermore, the primary hydroxylamine product can be susceptible to further oxidation, leading to the formation of nitroso and nitro compounds, which can result in low yield and selectivity. mdpi.com One proposed mechanism for the oxidation of aniline involves the formation of an N-phenylhydroxylamine radical, which then proceeds to an N-hydroxy-N-phenylhydroxylamine intermediate before yielding the final product. acs.org

Alkylation and Arylation of Hydroxylamines for N-Phenylhydroxylamine Derivatives

The synthesis of N-Phenylhydroxylamine derivatives can be achieved through the alkylation or arylation of hydroxylamine. This method involves the reaction of the nucleophilic hydroxylamine with electrophilic alkyl or aryl compounds. mdpi.com The yield and selectivity of these reactions are highly sensitive to the reaction conditions, such as temperature, pressure, and solvent choice, which necessitates strict control over the experimental setup. mdpi.com

Palladium-catalyzed Buchwald-Hartwig cross-coupling amination reactions have emerged as a modern and convergent approach. nih.gov This technique allows for the C-N bond formation between 2-halopyridines and O-protected hydroxylamines. nih.gov The N-substituted hydroxylamines used in this process can be prepared via the N-alkylation of N-Boc-O-protected hydroxylamine with alkyl halides under SN2 conditions, followed by the removal of the N-Boc protecting group. nih.gov Another approach involves the palladium-catalyzed O-arylation of a hydroxylamine equivalent, such as ethyl acetohydroximate, with various aryl halides, offering a broad substrate scope and short reaction times. organic-chemistry.org

Table 2: Synthesis of N-Phenylhydroxylamine Derivatives via Alkylation/Arylation

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Direct Alkylation/Arylation | Reaction of hydroxylamine with electrophilic alkyl or aryl compounds. | Highly dependent on reaction conditions for yield and selectivity. | mdpi.com |

| Buchwald-Hartwig Amination | Pd-catalyzed cross-coupling of 2-halopyridines with O-protected hydroxylamines. | Convergent synthesis, allows for modular assembly of derivatives. | nih.gov |

| O-Arylation | Pd-catalyzed reaction of a hydroxylamine equivalent with aryl halides. | Broad substrate scope, short reaction times. | organic-chemistry.org |

Cycloaddition Reactions in the Synthesis of Phenylhydroxylamine Frameworks

Cycloaddition reactions, particularly [4+2] and [3+2] cycloadditions, are primarily utilized for the synthesis of cyclic hydroxylamines. mdpi.com For instance, N-Phenylhydroxylamine can theoretically be produced through the bimolecular cycloaddition of benzene (B151609) and hydroxylamine. mdpi.com From a molecular orbital theory perspective, this involves the interaction between the highest occupied molecular orbital (HOMO) of benzene and the lowest unoccupied molecular orbital (LUMO) of hydroxylamine, resulting in the formation of two new sigma bonds and a six-membered ring. mdpi.com

A significant application of N-phenylhydroxylamine is as a precursor in 1,3-dipolar cycloaddition reactions. Nitrones, which are 1,3-dipoles, can be generated in situ from the reaction of N-phenylhydroxylamine with various aldehydes. rasayanjournal.co.in These nitrones then react with dipolarophiles, such as alkenes, to form five-membered isoxazolidine (B1194047) heterocycles. rasayanjournal.co.inscientificlabs.co.uk The use of ionic liquids, like 1-Butyl-3-methylimidazolium-based variants, has been shown to accelerate the reaction rate and improve yields and selectivity in these intermolecular 1,3-dipolar cycloadditions. rasayanjournal.co.in This methodology allows for the synthesis of a variety of isoxazolidine derivatives with high regio- and diastereoselectivity. rasayanjournal.co.in

Formation and Purification of N-Phenylhydroxylamine Oxalate (B1200264)

Due to the inherent instability of N-phenylhydroxylamine, which tends to deteriorate upon storage, converting it to a more stable salt form is a common and necessary practice. orgsyn.orgorgsyn.org The oxalate salt is noted for being more stable than the free base. orgsyn.org

Salt Formation Strategies for Enhanced Stability and Isolation

The formation of oxalate salts is a key strategy to improve the stability and shelf-life of hydroxylamine compounds. While the free N-phenylhydroxylamine is thermally unstable and susceptible to rearrangement, its oxalate salt offers enhanced stability. orgsyn.org The process typically involves reacting the freshly prepared N-phenylhydroxylamine with oxalic acid.

One common method involves dissolving the amine freebase in a suitable solvent like isopropanol and adding it to a solution of anhydrous oxalic acid in the same solvent. sciencemadness.org The resulting salt often precipitates from the solution, sometimes aided by the addition of a less polar co-solvent like ether and cooling. sciencemadness.org This technique of salt formation is crucial for compounds that are otherwise difficult to handle and store as a free base. It should be noted that while oxalate salts enhance stability, they may exhibit reduced nucleophilicity compared to the corresponding free hydroxylamines.

Crystallization Techniques for N-Phenylhydroxylamine Oxalate

The crystallization of this compound is the final step in its purification and isolation. After the salt is formed, it often precipitates from the reaction mixture. The crude product can then be collected by filtration. orgsyn.orgsciencemadness.org

Recrystallization is a standard technique to obtain a pure, crystalline product. This involves dissolving the crude oxalate salt in a suitable solvent or solvent mixture, often at an elevated temperature, and then allowing it to cool slowly. This process helps to remove impurities that remain in the solution. For amine oxalate salts, recrystallization from a solvent system like isopropanol/ether can be effective in removing residual traces of oxalic acid. sciencemadness.org The goal is to produce well-defined crystals, which can be separated, washed with a cold solvent to remove any remaining mother liquor, and then dried under vacuum. sciencemadness.org The kinetics of calcium oxalate crystallization, a related field, are often studied by monitoring the turbidity of a solution over time, which provides insights into the nucleation and growth phases of crystal formation. nih.govmdpi.com While the specific conditions for this compound may vary, the fundamental principles of solubility, supersaturation, and nucleation are central to achieving a high-purity crystalline solid.

Comparative Analysis of N-Phenylhydroxylamine and its Oxalate Salt Stability

The stability of N-Phenylhydroxylamine and its derivatives is a critical factor in their synthesis, storage, and application. The parent compound, N-Phenylhydroxylamine, exhibits notable instability, which has led to the exploration of more stable forms, such as its oxalate salt.

N-Phenylhydroxylamine (Free Base) Stability

N-Phenylhydroxylamine (C₆H₅NHOH) is an organic compound that serves as a key intermediate. wikipedia.org However, its practical use is often complicated by its inherent instability. The compound is known to be thermally unstable and deteriorates upon storage. wikipedia.orgorgsyn.orgchemsrc.comnih.gov This degradation can be accelerated by factors such as heat and the presence of strong acids. wikipedia.org

One of the primary degradation pathways for N-Phenylhydroxylamine is the Bamberger rearrangement, which occurs in the presence of strong acids and leads to the formation of 4-aminophenol (B1666318). wikipedia.orgorgsyn.org Due to this thermal lability and tendency to deteriorate, isolating N-Phenylhydroxylamine in a pure form can be challenging, and it is often synthesized for immediate use in subsequent reactions. orgsyn.org In some procedures, it is converted directly into a more stable derivative, such as N-acetyl-N-phenylhydroxylamine, to avoid issues related to its instability. orgsyn.org

This compound Salt Stability

The formation of salts is a common strategy to enhance the stability and shelf-life of amine compounds. For N-Phenylhydroxylamine, conversion to its oxalate salt provides a more stable alternative to the free base. orgsyn.org The oxalate salt is described in the literature as being "somewhat more stable" than the parent compound. orgsyn.org

The increased stability arises from the formation of an ionic bond between the basic nitrogen atom of the hydroxylamine and the acidic oxalic acid. These types of salts, formed from amines and strong acids like oxalic acid, are often referred to as Heat Stable Salts (HSS) in industrial contexts because their reactions with amines are not easily reversible by heat alone. osti.govresearchgate.net This property makes the oxalate salt less prone to the degradation pathways that affect the free base, facilitating easier handling and longer-term storage. While forming an oxalate salt improves stability, it can also reduce the nucleophilicity of the hydroxylamine compared to the free form.

Research Findings on Stability

A comparative summary of the stability characteristics highlights the advantages of the oxalate salt form.

| Characteristic | N-Phenylhydroxylamine (Free Base) | This compound |

|---|---|---|

| General Stability | Unstable, deteriorates on storage. orgsyn.orgchemsrc.comnih.gov | Considered more stable than the free base. orgsyn.org |

| Thermal Stability | Thermally unstable; prone to degradation upon heating. wikipedia.orgorgsyn.org | As a heat-stable salt, it does not easily decompose back to the free amine and acid upon heating. osti.gov |

| Primary Degradation Pathway | Undergoes Bamberger rearrangement in the presence of acid. wikipedia.orgorgsyn.org | Salt formation protects the amine group, reducing susceptibility to rearrangement. |

| Storage Considerations | Should be used promptly after synthesis. orgsyn.org | Offers improved shelf life, facilitating storage. |

Synthetic Yields of N-Phenylhydroxylamine

The synthesis of N-Phenylhydroxylamine, primarily from the reduction of nitrobenzene, has been achieved through various methods with differing yields, as detailed in the research literature.

| Method | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Reduction | Zinc dust, Ammonium chloride | 72.2% | chemicalbook.com |

| Reduction | Zinc dust, Ammonium chloride | 62-68% | orgsyn.org |

| Catalytic Transfer Hydrogenation | Hydrazine hydrate, Rhodium on Carbon | 75-85% | orgsyn.org |

| Catalytic Hydrogenation | 5 wt% Pt/SiO₂, NEt₃, DMSO | 98.8% | rsc.org |

| Catalytic Hydrogenation | 5 wt% Pt/C, NEt₃, DMSO | 97.2% | rsc.org |

Reaction Mechanisms and Reactivity of N Phenylhydroxylamine

Bamberger Rearrangement: Mechanism and Derivatives

The Bamberger rearrangement is a cornerstone reaction of N-phenylhydroxylamines, wherein they rearrange in the presence of a strong aqueous acid to predominantly form 4-aminophenols. kentech.ac.krwikipedia.org This reaction has been a subject of extensive mechanistic investigation, revealing a complex interplay of protonation events and reactive intermediates.

The initial and crucial step in the Bamberger rearrangement is the protonation of the N-phenylhydroxylamine molecule. Two sites are available for protonation: the nitrogen atom and the oxygen atom. While N-protonation is generally favored thermodynamically, it is considered an unproductive pathway. wikipedia.orgresearchgate.net The productive route commences with the O-protonation of the hydroxyl group, which creates a better leaving group (water). wikipedia.orgresearchgate.net

The subsequent step has traditionally been depicted as the heterolytic cleavage of the N-O bond of the O-protonated species, leading to the formation of a highly reactive intermediate known as a nitrenium ion (C₆H₅NH⁺). wikipedia.orgresearchgate.net This electrophilic species is then poised to react with nucleophiles. However, the discrete existence of the nitrenium ion as a free intermediate in aqueous solution has been a subject of debate. Recent computational studies, specifically Density Functional Theory (DFT) calculations, suggest that the phenylnitrenium ion may not exist as a stable intermediate due to the high nucleophilicity of the surrounding water cluster. researchgate.netbeilstein-journals.org These studies propose an alternative mechanism that avoids a free nitrenium ion. Instead, they suggest a pathway involving a diprotonated species, particularly at higher acid concentrations, which proceeds through an aniline (B41778) dication-like transition state. researchgate.netbeilstein-journals.orgrsc.org This model calculates an activation energy that aligns more closely with experimental values. researchgate.netbeilstein-journals.org Despite this debate, the nitrenium ion concept remains a useful framework for understanding the reaction's outcome.

Following the formation of the electrophilic intermediate, whether it is a true nitrenium ion or a transition state with significant positive charge on the nitrogen and aromatic ring, it is susceptible to nucleophilic attack. In a purely aqueous acidic medium, a water molecule acts as the nucleophile. wikipedia.org The attack predominantly occurs at the para-position of the aromatic ring, which is electronically activated. Subsequent deprotonation and tautomerization (rearomatization) lead to the final 4-aminophenol (B1666318) product. unive.it

The intermolecular nature of this nucleophilic attack has been unequivocally proven, for instance, by experiments using ¹⁸O-labeled water (H₂¹⁸O), which results in the incorporation of the ¹⁸O isotope into the phenol (B47542) product. beilstein-journals.org If other nucleophiles are present in the reaction medium, they can compete with water. For example, when the rearrangement is carried out in the presence of hydrochloric acid, a mixture of chloroanilines is formed alongside the aminophenol. beilstein-journals.org Similarly, using ethanol (B145695) as a solvent can lead to the formation of ethoxy-substituted anilines.

Kinetic studies and isotope effects have been instrumental in elucidating the mechanism of the Bamberger rearrangement. The reaction is subject to acid catalysis, and acidity-rate profiles show that the reaction rate is dependent on the acid concentration. rsc.orgresearchgate.net Studies have shown that at lower acid concentrations, the reaction involves the unimolecular decomposition of the O-protonated species. rsc.orgresearchgate.net At higher acidities ([H₂SO₄] > 0.50 M), a diprotonated species is believed to contribute significantly to the reaction rate. beilstein-journals.org

Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution, provide further mechanistic insights. For instance, the solvent isotope effect (using D₂O instead of H₂O) changes with increasing acidity, which is consistent with a mechanism involving the unimolecular decomposition of the O-protonated substrate. researchgate.net Large negative Hammett ρ values (e.g., -5.8 for meta-substituted phenylhydroxylamines) indicate the development of significant positive charge in the transition state, which supports an Sₙ1-like mechanism where the departure of the leaving group is rate-determining. rsc.orgcdnsciencepub.com These findings are consistent with a transition state that has considerable charge delocalized into the aromatic ring, a feature of the nitrenium-like intermediate. cdnsciencepub.com

The solvent and the nature and concentration of the acid play a critical role in determining the course and selectivity of the Bamberger rearrangement. The reaction is typically performed in strong aqueous acids like sulfuric acid. kentech.ac.kr An increase in acid concentration generally leads to a higher selectivity for the p-aminophenol product. kentech.ac.kr

The choice of solvent can dramatically alter the product distribution. As mentioned, the presence of alternative nucleophiles like chloride ions or alcohols leads to the formation of the corresponding substituted anilines. beilstein-journals.org In non-aqueous solvents like acetonitrile (B52724) with trifluoroacetic acid (TFA) as the catalyst, the reaction kinetics are altered. The presence of water in such systems has been observed to depress the reaction rate, suggesting the rate-determining step in this medium does not involve water as a key reagent. researchgate.netdaneshyari.com It has been proposed that a complex between N-Phenylhydroxylamine and TFA is a key intermediate that dictates the regioselectivity by sterically hindering the ortho positions, thus favoring the para attack. researchgate.netdaneshyari.com The use of solid acid catalysts, such as certain zeolites or sulfated zirconia, has also been explored to promote the rearrangement, sometimes offering high selectivity to the para-product under specific conditions. researchgate.net

Heterocycle Formation via N-Phenylhydroxylamine

Beyond its hallmark rearrangement, N-Phenylhydroxylamine is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, most notably indoles.

Synthesis of 2-Alkylindoles

A modern and efficient method for the synthesis of 2-alkylindoles utilizes N-Phenylhydroxylamine and aliphatic terminal alkynes in a reaction catalyzed by gold complexes. nih.govnih.gov This process is believed to proceed through a sequence of steps initiated by the gold-catalyzed addition of the hydroxyl group of N-phenylhydroxylamine to the alkyne. This forms an O-alkenyl-N-arylhydroxylamine intermediate. nih.gov This intermediate then undergoes a facile in situ kentech.ac.krkentech.ac.kr-sigmatropic rearrangement, followed by a cyclodehydration step to afford the final 2-alkylindole product with high regioselectivity. nih.govnih.gov

The reaction conditions are notably mild, and various gold catalysts have been screened, with phosphite-based cationic gold(I) complexes showing excellent activity. nih.gov The choice of solvent also influences the reaction yield, with solvents like 1,2-dichloroethane (B1671644) (DCE) and toluene (B28343) proving to be effective. nih.gov This methodology offers a significant advantage over the classical Fischer indole (B1671886) synthesis by providing excellent regioselectivity and operating under much milder conditions. nih.gov

Table 1: Gold-Catalyzed Synthesis of 2-Alkylindoles from N-Phenylhydroxylamine and Various Terminal Alkynes Data sourced from research by Zhang and coworkers. nih.gov

| Entry | Alkyne Substrate | Solvent | Catalyst | Yield (%) |

| 1 | 1-Dodecyne | DCM | Ph₃PAuNTf₂ | 57 |

| 2 | 1-Dodecyne | DCE | (2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂ | 94 |

| 3 | 1-Dodecyne | Toluene | (2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂ | 92 |

| 4 | Cyclohexylacetylene | DCE | (2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂ | 91 |

| 5 | Cyclopropylacetylene | DCE | (2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂ | 85 |

| 6 | 4-Phenyl-1-butyne | DCE | (2,4-di-t-Bu₂C₆H₃O)₃PAuNTf₂ | 88 |

Synthesis of Isoxazolidines

N-Phenylhydroxylamine is a valuable precursor for the synthesis of isoxazolidines, a class of five-membered heterocyclic compounds. smolecule.com The primary route to these structures involves a 1,3-dipolar cycloaddition reaction. orgsyn.org This process is typically achieved through a one-pot, multi-component reaction where N-phenylhydroxylamine is first reacted with an aldehyde to form a nitrone intermediate in situ. smolecule.comorgsyn.org This highly reactive nitrone is not isolated but is immediately trapped by a dipolarophile, such as an alkene, to yield the isoxazolidine (B1194047) ring system. orgsyn.org

The versatility of this method allows for the synthesis of a wide array of substituted isoxazolidines by varying the aldehyde and the alkene component. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com For example, reacting N-phenylhydroxylamine with aldehydes and α,β-unsaturated aldehydes in a catalytic, three-component system is an effective method for isoxazolidine synthesis. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Similarly, N-substituted maleimides are commonly used as the alkene component, reacting with the in situ generated nitrone to produce highly functionalized isoxazolidine adducts. orgsyn.orgresearchgate.net The reaction between N-phenylhydroxylamine, n-butyraldehyde, and N-phenylmaleimide, for instance, proceeds readily in ethanol to give 2-phenyl-3-n-propylisoxazolidine-4,5-cis-dicarboxylic acid N-phenylimide in high yield. orgsyn.org The reaction of N-phenylhydroxylamine with methyl vinyl ketone leads to a tautomeric mixture of the cyclic 5-hydroxy-2-phenyl-5-methylisoxazolidine and its linear form. researchgate.net

Microwave irradiation has been employed to accelerate these cycloaddition reactions, as demonstrated in the reaction between an in situ formed nitrone (from N-phenylhydroxylamine and 2,3-dihydrofuran) and dipolarophiles like styrene (B11656) or N-methyl maleimide. niscpr.res.in Furthermore, performing the reaction in water can lead to significant rate acceleration and high yields, highlighting a green chemistry approach to isoxazolidine synthesis. ajrconline.orgajrconline.org

Table 1: Examples of Isoxazolidine Synthesis via 1,3-Dipolar Cycloaddition This table is interactive and can be sorted by clicking on the headers.

| N-Phenylhydroxylamine Reactant | Aldehyde/Ketone Source | Dipolarophile (Alkene) | Product Class | Citation(s) |

|---|---|---|---|---|

| N-Phenylhydroxylamine | Benzaldehyde (B42025) | Styrene | 2,3,5-Triphenylisoxazolidine | orgsyn.org |

| N-Phenylhydroxylamine | n-Butyraldehyde | N-Phenylmaleimide | 2-phenyl-3-n-propylisoxazolidine derivative | orgsyn.org |

| N-Phenylhydroxylamine | Formamide | N-Methylmaleimide | Novel Isoxazolidine derivative | ajrconline.org |

| N-Phenylhydroxylamine | 2,3-Dihydrofuran | Styrene | Spiro-isoxazolidine derivative | niscpr.res.in |

Synthesis of Tetrahydro-1,2-Oxazines

In addition to five-membered rings, N-phenylhydroxylamine can be used to construct six-membered heterocyclic systems, specifically tetrahydro-1,2-oxazines. The synthesis of these compounds is achieved through a homo [3+2] dipolar cycloaddition reaction. smolecule.comsigmaaldrich.comchemicalbook.com This reaction involves treating N-phenylhydroxylamine with an aldehyde and a cyclopropane-based compound. sigmaaldrich.comsigmaaldrich.comchemicalbook.comlookchem.com The methodology expands the synthetic utility of N-phenylhydroxylamine as a building block for a variety of heterocyclic structures. smolecule.com

Dipolar Cycloaddition Reactions and Mechanistic Considerations

The synthesis of both isoxazolidines and tetrahydro-1,2-oxazines from N-phenylhydroxylamine is fundamentally based on the principles of 1,3-dipolar cycloaddition reactions. The key mechanistic step is the initial formation of a nitrone, which acts as the 1,3-dipole. wikipedia.orgrasayanjournal.co.in

Nitrone Formation: N-phenylhydroxylamine readily undergoes a condensation reaction with aldehydes or ketones. wikipedia.org For instance, the reaction with benzaldehyde yields C,N-diphenylnitrone, a well-established 1,3-dipolar compound. orgsyn.orgwikipedia.org This step involves the nucleophilic attack of the hydroxylamine (B1172632) nitrogen onto the carbonyl carbon, followed by dehydration to form the N-oxide double bond characteristic of a nitrone. This intermediate is often unstable and is typically generated in situ for immediate use in the subsequent cycloaddition step. orgsyn.org

Cycloaddition Mechanism: The nitrone intermediate possesses a three-atom π-system with four π-electrons, making it an ideal component for cycloaddition reactions with dipolarophiles (electron-deficient alkenes or alkynes). rasayanjournal.co.in The reaction is governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's feasibility and regioselectivity. rasayanjournal.co.in

Generally, the reaction can be controlled by either the HOMO(dipole)-LUMO(dipolarophile) interaction or the HOMO(dipolarophile)-LUMO(dipole) interaction. rasayanjournal.co.in The relative energies of these orbitals dictate the reaction's regiochemical outcome, leading to the preferential formation of one constitutional isomer over another. rasayanjournal.co.in These cycloadditions are known to be highly regioselective and can also be stereoselective, providing a powerful tool for constructing complex molecular architectures with defined stereochemistry. researchgate.net

Oxidation and Reduction Chemistry of N-Phenylhydroxylamine

The nitrogen atom in N-phenylhydroxylamine exists in an intermediate oxidation state between aniline (-3) and nitrobenzene (B124822) (+3), which makes it susceptible to both oxidation and reduction reactions. This redox activity is central to its chemical reactivity and biological implications.

Formation of Nitrosobenzene (B162901) and its Implications

N-Phenylhydroxylamine is readily oxidized to form nitrosobenzene. wikipedia.org This transformation can be accomplished using chemical oxidizing agents, such as dichromate, or simply by exposure to atmospheric oxygen. smolecule.comwikipedia.org In aqueous phosphate (B84403) buffers at physiological pH, the degradation of N-phenylhydroxylamine to nitrosobenzene is an O₂-dependent process. nih.govpnas.org

The oxidation to nitrosobenzene is a critical step in the metabolic activation and toxicity of aromatic amines like aniline. who.int In biological systems, particularly within erythrocytes (red blood cells), the oxidation of N-phenylhydroxylamine to nitrosobenzene is coupled with the oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺). who.int Methemoglobin is incapable of binding and transporting oxygen, leading to a hypoxic state. who.int Nitrosobenzene itself is a reactive metabolite that can participate in further reactions within the cell. iarc.fr

Disproportionation Reactions of N-Arylhydroxylamines

As compounds with an intermediate oxidation state, N-arylhydroxylamines, including N-phenylhydroxylamine, are prone to undergo disproportionation reactions. researchgate.netmdpi.com This is a specific type of redox reaction where two molecules of the reactant are converted into two different products—one at a higher oxidation state and one at a lower oxidation state.

For N-phenylhydroxylamine, disproportionation typically yields nitrosobenzene (the oxidized product) and aniline (the reduced product). researchgate.netnih.gov This reaction can be influenced by factors such as heat. mdpi.com The electronic nature of substituents on the aromatic ring can also affect the reaction rate; electron-donating groups tend to increase the rate of disproportionation, while electron-accepting groups decrease it. researchgate.net The photolysis of N-phenylhydroxylamine under UV light can also induce a novel photochemical disproportionation, leading to the cleavage of the N–O bond. smolecule.comcolab.ws

Redox Cycling Mechanisms in Biological Systems

The redox chemistry of N-phenylhydroxylamine is particularly significant in biological contexts, where it can engage in futile redox cycles that contribute to cellular toxicity. This process is a key component of the mechanism of action for methemoglobin-forming compounds. smolecule.com

The cycle begins with the N-oxidation of an aromatic amine like aniline (often in the liver) to produce N-phenylhydroxylamine. who.int Inside erythrocytes, N-phenylhydroxylamine is oxidized to nitrosobenzene, a reaction that concurrently oxidizes hemoglobin to methemoglobin. who.int A crucial feature of this toxic mechanism is that cellular reduction systems, such as those involving NADPH or glutathione, can reduce the nitrosobenzene back to N-phenylhydroxylamine. smolecule.com

This regeneration of N-phenylhydroxylamine allows it to participate in another round of hemoglobin oxidation, establishing a catalytic cycle. smolecule.com This redox cycling leads to a rapid and substantial accumulation of methemoglobin, severely impairing the blood's oxygen-carrying capacity. The continuous cycling also consumes cellular reducing equivalents (like NADPH) and can lead to the production of reactive oxygen species, inducing oxidative stress and potential damage to red blood cells.

Interactions with Nucleophiles and Electrophiles

N-Phenylhydroxylamine exhibits versatile reactivity towards both nucleophiles and electrophiles due to the presence of its nucleophilic nitrogen and oxygen atoms and its ability to participate in various reaction pathways. smolecule.comnoaa.gov Its amphoteric nature allows it to act as both an acid and a base depending on the reaction environment. smolecule.com

A significant reaction of N-phenylhydroxylamine is its acylation by acid chlorides to produce N-arylhydroxamic acids. This reaction involves the nucleophilic attack of the hydroxylamine on the electrophilic carbonyl carbon of the acid chloride. For instance, N-phenylhydroxylamine reacts with butyryl chloride in the presence of a weak base like sodium hydrogen carbonate to yield N-phenylbutyrohydroxamic acid. iaea.org Similarly, reaction with benzoyl chloride under basic conditions produces N-phenylbenzohydroxamic acid. tojqi.netfortunejournals.com

The general synthesis involves dissolving N-phenylhydroxylamine in a suitable solvent such as benzene (B151609), often with an aqueous suspension of sodium bicarbonate to neutralize the HCl byproduct. iaea.orgtojqi.net The acid chloride is then added gradually. tojqi.net This method is a common and effective route for preparing a variety of substituted and unsubstituted hydroxamic acids. fortunejournals.comresearchgate.net These hydroxamic acid derivatives are stable compounds and have applications in various fields of chemistry. tojqi.net

N-Phenylhydroxylamine is known to be reactive and potentially incompatible with electrophilic compounds such as isocyanates and halogenated organics. noaa.govnih.govechemi.comchemicalbook.comlookchem.comechemi.com The nucleophilic nature of the hydroxylamine group allows it to react with the electrophilic carbon of the isocyanate group. This reactivity is a general characteristic of amines and hydroxylamines. noaa.gov While specific mechanistic studies for N-phenylhydroxylamine are not detailed in the provided context, the reaction is expected to proceed via nucleophilic addition to the isocyanate. It also interacts with imidoyl chlorides to generate N-imidoyl-N-phenylhydroxylamines. smolecule.com

N-Phenylhydroxylamine undergoes complex reactions with strong nucleophiles like bisulfite. nih.govechemi.com Under anaerobic conditions, the reaction between N-phenylhydroxylamine and bisulfite yields a mixture of products, including aniline, o-aminophenol, o-aminobenzenesulfonic acid, and p-aminobenzenesulfonic acid. nih.govechemi.com The formation of these products is proposed to occur through intermediates that arise from the nucleophilic attack of both bisulfite and sulfite (B76179) on the N-phenylhydroxylamine. nih.govechemi.com This is followed by covalent addition-elimination processes. nih.gov

This reaction pathway is considered a possible model for understanding the mechanisms of carcinogenic arylation of nucleic acid residues by arylhydroxylamines, presenting an alternative that does not require the formation of short-lived free radicals or nitrenium ions. nih.govechemi.comacs.org Studies using sodium bisulfite or sodium sulfite in an alcohol solution at room temperature also showed the slow formation of orthanilic and sulfanilic acids. cdnsciencepub.com The reaction rate is noted to be very slow when using sodium bisulfite or sulfite compared to aqueous sulfur dioxide, suggesting the protonated form of N-phenylhydroxylamine is a key reactant. cdnsciencepub.com

Radical Trapping Activity and Antioxidant Mechanisms

Hydroxylamines, including N-phenylhydroxylamine, are recognized as effective antioxidants that can scavenge free radicals. rsc.orgrsc.orgresearchgate.netrsc.org The primary antioxidant mechanism is attributed to a radical trapping process where a hydrogen atom is transferred to a free radical, which terminates chain oxidation reactions. rsc.orgrsc.org Both the N-H and O-H bonds in N-phenylhydroxylamine can serve as hydrogen-donating centers for this activity. rsc.orgrsc.orgtdtu.edu.vn

The main pathway for the radical-scavenging activity of N-phenylhydroxylamine is Hydrogen Atom Transfer (HAT). rsc.orgmdpi.comd-nb.info In this process, N-phenylhydroxylamine donates a hydrogen atom from either its N-H or O-H group to a reactive radical species, such as a peroxide radical (ROO•). rsc.orgrsc.org This action converts the damaging radical into a more stable molecule and generates a less reactive phenylhydroxylamine radical, thus interrupting the oxidative chain reaction. rsc.org

Computational studies of the potential energy surfaces for the reaction between N-phenylhydroxylamine and the methylperoxy radical (CH₃OO•) have been conducted to understand the kinetics and thermodynamics of the HAT process. rsc.org These studies analyze the pre-reactive complex, transition state, and product complex for hydrogen abstraction from both the N-H and O-H sites. rsc.org The efficiency of this radical trapping is heavily influenced by the bond dissociation enthalpies of the N-H and O-H bonds. rsc.orgrsc.org

The Bond Dissociation Enthalpy (BDE) is a critical parameter for evaluating the ability of an antioxidant to donate a hydrogen atom. A lower BDE value indicates a weaker bond that is more easily cleaved, facilitating the HAT mechanism. rsc.org The BDEs for the N-H and O-H bonds in N-phenylhydroxylamine have been extensively studied using computational methods like Density Functional Theory (DFT) with the M06-2X functional and the CBS-QB3 method. rsc.orgrsc.orgtdtu.edu.vn

Studies have shown that the BDE of the O-H bond is consistently lower than that of the N-H bond, making the hydroxyl group the more likely site for hydrogen donation. rsc.orgrsc.org For example, one study reported that the BDE(O-H) values are approximately 5.0, 7.5, and 6.0 kcal/mol lower than the BDE(N-H) values in the gas phase, DMSO, and water, respectively. rsc.orgrsc.org N-benzoylation of N-phenylhydroxylamine increases the BDE of the O-H bond by about 6.5 kcal/mol. acs.org

The table below summarizes the calculated BDE values for N-phenylhydroxylamine in different media.

| Bond | Method | Gas Phase (kcal/mol) | DMSO (kcal/mol) | Water (kcal/mol) |

| N-H | M06-2X/6-311++G(d,p) | 74.8 rsc.org | 77.1 rsc.org | 77.4 rsc.org |

| N-H | CBS-QB3 | 74.7 rsc.org | - | - |

| O-H | M06-2X/6-311++G(d,p) | 69.8 rsc.org | - | - |

| O-H | CBS-QB3 | 71.5 rsc.org | - | - |

Substituent Effects on Radical Scavenging Activity

The capacity of N-phenylhydroxylamine to scavenge free radicals is significantly influenced by the nature of substituents on its aromatic ring. This influence is primarily attributed to the alteration of the bond dissociation enthalpies (BDEs) of the N-H and O-H bonds, which are the active centers for hydrogen atom transfer to radicals. rsc.org

Detailed research findings indicate a clear trend regarding the electronic properties of these substituents. Electron-donating groups (EDGs) attached to the phenyl ring tend to decrease the BDEs of both the N-H and O-H bonds. Conversely, electron-withdrawing groups (EWGs) have the opposite effect, leading to an increase in these BDE values. rsc.org The reduction in BDE by electron-donating groups enhances the radical scavenging activity by making the hydrogen atom more easily abstractable by a radical species.

The magnitude of this effect is directly related to the electron-donating or electron-withdrawing strength of the substituent. For instance, the amino group (-NH₂), a strong electron-donating group, causes a more significant decrease in the N-H bond dissociation enthalpy compared to the nitro group (-NO₂), a potent electron-withdrawing group, which increases the BDE. rsc.org This trend has been observed across different media, including the gas phase, DMSO, and water. rsc.org

Experimental assessments, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, have been utilized to evaluate the antioxidant capability of N-phenylhydroxylamine, further substantiating the understanding of its radical scavenging properties. rsc.org

Detailed Research Findings

Computational studies using Density Functional Theory (DFT) have provided quantitative insights into the substituent effects on the BDEs of N-phenylhydroxylamine derivatives. The tables below summarize the calculated changes in bond dissociation enthalpies for representative substituted N-phenylhydroxylamines.

Table 1: Effect of Substituents on the N-H Bond Dissociation Enthalpy (BDE) of N-Phenylhydroxylamine

| Substituent (para-position) | Electron Nature | Change in BDE(N-H) in Gas Phase (kcal/mol) | Change in BDE(N-H) in DMSO (kcal/mol) | Change in BDE(N-H) in Water (kcal/mol) |

| -NH₂ | Donating | -3.4 | -4.4 | -4.3 |

| -NO₂ | Withdrawing | +1.8 | +2.9 | +3.1 |

Data derived from computational studies as described in the source literature. rsc.org The values represent the change relative to the unsubstituted N-phenylhydroxylamine.

Table 2: Effect of Substituents on the O-H Bond Dissociation Enthalpy (BDE) of N-Phenylhydroxylamine

| Substituent | Electron Nature | General Effect on BDE(O-H) |

| Electron-Donating Groups | Donating | Decrease |

| Electron-Withdrawing Groups | Withdrawing | Increase |

This table illustrates the general trend observed for the O-H bond, as specific values were not detailed in the provided search results.

The data clearly demonstrates that the strategic placement of electron-donating substituents on the phenyl ring is a key factor in enhancing the radical scavenging activity of N-phenylhydroxylamine by lowering the energy barrier for hydrogen atom donation.

Spectroscopic and Advanced Structural Characterization of Phenylhydroxylamine Compounds

X-ray Diffraction Studies of Phenylhydroxylamine Salts (e.g., Oxalates)

While specific crystallographic data for N-Phenylhydroxylamine oxalate (B1200264) is not widely published, the general principles of XRD analysis of organic salts are well-established. The analysis would involve measuring the diffraction pattern of a single crystal of the salt and using this data to construct an electron density map, from which the atomic positions can be determined. This information is fundamental to understanding the solid-state properties of the compound. Studies on related fibrous metal oxalates have demonstrated how XRD can reveal changes in crystal plane exposure during particle growth nih.gov.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes. sapub.orgthermofisher.com For N-Phenylhydroxylamine oxalate, the spectra would be a superposition of the vibrational modes of the phenylhydroxylammonium cation and the oxalate anion.

FTIR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that induce a change in the dipole moment. sapub.orgthermofisher.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with the frequency shifts corresponding to vibrational modes that cause a change in the polarizability of the molecule. sapub.org These two techniques are often complementary.

In the spectrum of this compound, characteristic peaks for the N-H and O-H stretching vibrations of the phenylhydroxylammonium cation would be expected in the region of 3100-3600 cm⁻¹. The C-N stretching and N-O stretching vibrations would also be present at lower frequencies. The aromatic C-H and C=C stretching vibrations from the phenyl ring would appear in their respective characteristic regions. The oxalate anion would exhibit strong, characteristic peaks due to the symmetric and asymmetric stretching of the C=O and C-O bonds.

Table 2: Expected Vibrational Modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200 - 3600 | FTIR, Raman |

| N-H (Ammonium) | Stretching | 3000 - 3400 | FTIR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FTIR, Raman |

| C=O (Oxalate) | Asymmetric Stretching | ~1650 - 1700 | FTIR |

| C=C (Aromatic) | Stretching | 1450 - 1600 | FTIR, Raman |

| C-O (Oxalate) | Symmetric Stretching | ~1300 - 1400 | FTIR |

| C-N | Stretching | 1250 - 1350 | FTIR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. chemicalbook.com Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of N-Phenylhydroxylamine.

In the ¹H NMR spectrum of N-Phenylhydroxylamine, the protons on the phenyl ring typically appear as multiplets in the aromatic region (around 6.8-7.3 ppm). rsc.org The protons of the N-H and O-H groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbons of the phenyl ring will show distinct signals in the aromatic region (typically 110-150 ppm). The carbon atom attached to the nitrogen atom (ipso-carbon) will have a characteristic chemical shift influenced by the electron-withdrawing nature of the hydroxylamine (B1172632) group. rsc.org

The formation of the oxalate salt is not expected to significantly alter the NMR spectra of the N-Phenylhydroxylamine moiety in solution, although slight shifts in the positions of the labile N-H and O-H protons may be observed.

Table 3: Representative NMR Data for N-Phenylhydroxylamine.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.63 | br s | N-OH |

| ¹H | ~7.20 - 7.26 | m | Aromatic C-H |

| ¹H | ~7.01 - 7.04 | m | Aromatic C-H |

| ¹H | ~6.88 - 6.93 | m | Aromatic C-H |

| ¹H | ~4.84 | br s | N-H |

| ¹³C | ~151.90 | s | C-N (ipso) |

| ¹³C | ~129.47 | s | Aromatic C-H |

| ¹³C | ~122.11 | s | Aromatic C-H |

| ¹³C | ~115.10 | s | Aromatic C-H |

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. chemguide.co.uk For N-Phenylhydroxylamine, which has a molecular weight of 109.13 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 109. nih.govnist.gov

Electron ionization (EI) is a common method used in MS, which involves bombarding the sample with high-energy electrons. This process can lead to the fragmentation of the molecular ion into smaller, charged fragments. The analysis of these fragments provides valuable structural information. chemguide.co.uk Common fragmentation patterns for amines and alcohols often involve cleavage of bonds adjacent to the heteroatom (alpha-cleavage). youtube.comlibretexts.org

For N-Phenylhydroxylamine, likely fragmentation pathways could include the loss of a hydroxyl radical (•OH) to form an ion at m/z 92, or the loss of a hydrogen atom. nih.gov Further fragmentation of the phenyl ring could also occur. The oxalate counter-ion would not be observed in the mass spectrum of the N-Phenylhydroxylamine cation.

Table 4: Predicted Mass Spectrometry Fragmentation for N-Phenylhydroxylamine.

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 109 | [C₆H₅NHOH]⁺ | Molecular Ion |

| 92 | [C₆H₅NH]⁺ | Loss of •OH |

| 77 | [C₆H₅]⁺ | Loss of NHOH |

Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. syntechinnovation.comscispace.com This makes it an invaluable tool for studying reaction mechanisms that involve radical intermediates.

In the context of N-Phenylhydroxylamine, EPR can be used to detect and characterize the N-phenylhydroxylaminyl radical (C₆H₅NHO•), which can be formed through oxidation or as an intermediate in various chemical and biological processes. rsc.org The EPR spectrum of this radical would provide information about its electronic structure and its interaction with the surrounding environment.

The key parameters obtained from an EPR spectrum are the g-factor and hyperfine splitting constants. ljmu.ac.uk The g-factor is characteristic of the radical and can help to identify it. The hyperfine splitting arises from the interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N) in the molecule, providing information about the distribution of the unpaired electron's spin density and thus the structure of the radical. ljmu.ac.ukyoutube.com Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical, can also be employed to study transient radical species. syntechinnovation.com

Surface Science Techniques for Catalytic Studies (e.g., XPS, TEM, BET)

Surface science techniques are crucial for characterizing heterogeneous catalysts used in the synthesis of N-Phenylhydroxylamine, typically through the selective reduction of nitrobenzene (B124822). researchgate.netdntb.gov.ua Techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and Brunauer-Emmett-Teller (BET) analysis provide insights into the catalyst's composition, morphology, and surface area, all of which are critical for its activity and selectivity. rsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a catalyst. rsc.org For instance, in studies of metal nanoparticle catalysts, XPS can confirm the presence and oxidation state of the active metal (e.g., Pt, Au, Rh) and the nature of the support material. whiterose.ac.uksemanticscholar.org

Transmission Electron Microscopy (TEM) provides high-resolution images of the catalyst, allowing for the determination of nanoparticle size, shape, and dispersion on the support material. whiterose.ac.uk This is crucial as the catalytic activity is often highly dependent on the size and morphology of the nanoparticles.

Brunauer-Emmett-Teller (BET) analysis is used to measure the specific surface area of a material by nitrogen adsorption-desorption isotherms. rsc.org A high surface area is generally desirable for a catalyst support as it allows for a greater dispersion of the active catalytic sites, potentially leading to higher reaction rates. rsc.org

These techniques, when used in combination, provide a comprehensive understanding of the catalyst's properties, which is essential for optimizing the synthesis of N-Phenylhydroxylamine and other related compounds.

Computational and Theoretical Studies of N Phenylhydroxylamine Systems

Quantum Mechanical (QM) Approaches

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules, offering high accuracy in calculating properties like molecular structures, energies, and reaction barriers. These ab initio ("from first principles") and Density Functional Theory (DFT) approaches solve or approximate the Schrödinger equation, providing a detailed picture of electron distribution and its consequences for chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of atoms, molecules, and solids. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity, making it computationally feasible for larger systems. The theory is, in principle, exact and provides a framework for understanding and calculating ground-state properties.

In the study of N-Phenylhydroxylamine systems, DFT has been instrumental in evaluating key energetic parameters that govern reactivity. For instance, DFT calculations have been employed to re-evaluate the bond dissociation enthalpies (BDEs) of the N–H and O–H bonds, which are crucial for the compound's role as an antioxidant. Studies using the M06-2X functional with a 6-311++G(d,p) basis set have provided revised BDE values, showing that the O–H bond is weaker than the N–H bond, contrary to some earlier assumptions. This finding is critical for understanding the hydrogen transfer mechanism by which hydroxylamines scavenge free radicals.

DFT calculations allow for the investigation of these properties in various environments by incorporating solvent models. The calculated BDEs for N-Phenylhydroxylamine in the gas phase, DMSO, and water demonstrate the influence of the medium on bond strengths. Furthermore, DFT is used to probe the effects of substituents on the aromatic ring, explaining how electron-donating or electron-withdrawing groups modulate the BDEs of the N–H and O–H bonds.

| Parameter | Gas Phase (kcal/mol) | DMSO (kcal/mol) | Water (kcal/mol) |

| BDE(N–H) | 74.8 | 77.1 | 77.4 |

| BDE(O–H) | ~69.8 | ~69.6 | ~71.4 |

| Data sourced from DFT calculations at the M06-2X/6-311++G(d,p) level of theory. |

Ab initio quantum chemistry methods are a class of techniques that solve the electronic Schrödinger equation from first principles, without reliance on empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. The Complete Basis Set (CBS) methods, such as CBS-QB3, are composite ab initio approaches that extrapolate to the complete basis set limit to achieve high chemical accuracy.

For N-Phenylhydroxylamine, high-level ab initio methods have been used to validate results obtained from DFT calculations. The CBS-QB3 method, for example, was used alongside the M06-2X functional to re-evaluate the bond dissociation enthalpies of the N–H and O–H bonds, with both methods yielding results in close agreement. This concordance between a high-level ab initio method and a DFT functional lends significant confidence to the computational findings regarding the molecule's antioxidant activity. The application of these rigorous methods is crucial for establishing reliable benchmarks for molecular energetics and reactivity.

A significant application of quantum mechanical calculations is the mapping of potential energy surfaces for chemical reactions. This allows for the identification of transition states (TS) and the calculation of activation energies (energy barriers), which are critical for understanding reaction kinetics and mechanisms.

In systems related to N-Phenylhydroxylamine, such as its formation from nitrobenzene (B124822) or its rearrangement, computational methods can elucidate the step-by-step mechanism. For example, in the Bamberger rearrangement, where N-Phenylhydroxylamine rearranges to 4-aminophenol (B1666318) in the presence of strong acid, QM methods can model the protonation steps, the N-O bond cleavage, and the subsequent nucleophilic attack of water to identify the rate-determining step and the structure of the key transition states.

Similarly, in the study of tautomeric interconversions, such as the keto-enol transformation in related heterocyclic systems, DFT methods (e.g., B3LYP and M06-2X) are used to calculate the barrier heights for the transformation process. Transition State Theory (TST) can then be applied to these calculated barriers to determine reaction rate constants. These computational approaches provide a molecular-level understanding of reaction feasibility and pathways that is essential for controlling reaction outcomes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics provides a static picture of electronic structure, Molecular Dynamics (MD) simulations offer a time-resolved view of molecular motion. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing the dynamic behavior of the system.

For N-Phenylhydroxylamine systems, MD simulations can be used to study conformational changes, solvent effects, and the dynamics of interactions with other molecules or surfaces. Ab initio MD, which calculates the forces on the fly using quantum mechanical methods, can be particularly powerful for modeling reactions. For instance, ab initio MD simulations have been employed to gain insights into the mechanism of nitrobenzene hydrogenation, a reaction where N-Phenylhydroxylamine is a key intermediate. These simulations can identify important reaction species and follow their evolution over time on a catalyst surface, providing a detailed picture of the reaction dynamics. Such simulations are crucial for understanding how factors like temperature and solvent influence the reaction pathways and product selectivity.

Computational Catalysis Studies and Catalyst Design

Computational chemistry is a vital tool in the field of catalysis, enabling the rational design of new catalysts and the optimization of existing ones. By modeling the interactions between reactants and a catalyst surface, researchers can understand the fundamental principles that govern catalytic activity and selectivity.

The selective reduction of nitroarenes to N-Phenylhydroxylamine is a synthetically important but challenging transformation. Computational studies, particularly using DFT, have been employed to design catalysts for this process. For example, DFT calculations can be used to investigate the d-band center position of metal catalysts, which correlates with their activity and selectivity in nitroarene hydrogenation. This allows for the in silico screening of different metal alloys and nanoparticles to predict their performance.

Studies on gold nanoparticle (AuNP) catalysts have shown that catalyst efficiency and product selectivity (towards N-Phenylhydroxylamine, azoxybenzene (B3421426), or aniline) can be finely tuned. Computational modeling can help rationalize these experimental findings by examining the adsorption energies of reactants and intermediates on the catalyst surface and calculating the energy barriers for different reaction pathways (e.g., the direct pathway vs. the condensation pathway). This synergy between computation and experiment accelerates the discovery of highly efficient and selective catalytic systems.

Modeling of Reaction Pathways and Intermediate Species

Understanding the intricate network of possible reactions is key to controlling chemical transformations. Computational modeling allows for the exploration of complex reaction pathways, the identification of transient intermediates, and the determination of the factors that steer a reaction towards a desired product.

In the reduction of nitrobenzene, N-Phenylhydroxylamine is a crucial intermediate in the pathway to aniline (B41778). However, it can also participate in a competing condensation reaction with nitrosobenzene (B162901) (another intermediate) to form azoxybenzene. Computational modeling can map out the potential energy surface for both the direct reduction pathway and the condensation pathway. By calculating the free energy changes (ΔG) and activation barriers for each elementary step, researchers can determine the thermodynamically and kinetically favored pathways under different conditions (e.g., solvent, temperature, atmosphere).

For example, it has been shown that reactions under an inert atmosphere favor the direct pathway to N-Phenylhydroxylamine, while reactions in air can lead to azoxy-based products due to the reversible formation of N-Phenylhydroxylamine, which enables the competing condensation pathway. These computational insights are invaluable for optimizing reaction conditions to maximize the yield of the desired product, N-Phenylhydroxylamine.

Theoretical Insights into Radical Trapping Mechanisms and Bond Dissociation Energies